

# An In-depth Technical Guide to 1,1,2-Trichloropropene

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## Compound of Interest

Compound Name: 1,1,2-Trichloropropene

Cat. No.: B1605245

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This technical guide provides a comprehensive overview of **1,1,2-trichloropropene**, including its chemical identity, physicochemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identification

Identifier	Value
IUPAC Name	1,1,2-trichloroprop-1-ene[1]
CAS Number	21400-25-9[1][2][3][4][5][6]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> Cl <sub>3</sub> [1][2][3][4][5][6]
Synonyms	1,1,2-Trichloro-1-propene, Propene, 1,1,2-trichloro-[1][4][5][6]

## Physicochemical Properties

A summary of the key physical and chemical properties of **1,1,2-trichloropropene** is presented below.

Property	Value	Source
Molecular Weight	145.41 g/mol [2][3]	PubChem[1]
Monoisotopic Mass	143.930033 Da	PubChem[1]
Vapor Pressure	39.1 mmHg	Haz-Map[1]
Complexity	70.1	PubChem[2]
Heavy Atom Count	6	PubChem[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1,1,2-trichloropropene** are not readily available in the public domain. However, this section outlines general methodologies that can be adapted for its preparation and characterization based on the synthesis of related chlorinated propenes and standard analytical techniques.

## Synthesis of Chlorinated Propenes (General Approach)

The synthesis of trichloropropenes can often be achieved through the dehydrochlorination of tetrachloropropanes. A general two-step conceptual pathway is outlined below.

**Step 1: Chlorination of a Propane or Propene Precursor** The initial step typically involves the chlorination of a suitable three-carbon substrate. For instance, the chlorination of 1,2,3-trichloropropane can yield tetrachloropropanes. This reaction is often carried out by bubbling chlorine gas through the liquid substrate, sometimes in the presence of a catalyst or under UV irradiation to facilitate the reaction.

**Step 2: Dehydrochlorination to Form Trichloropropene** The resulting tetrachloropropane mixture can then be subjected to dehydrochlorination to introduce a double bond and form trichloropropene. This is commonly achieved by reacting the tetrachloropropane with a base. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the regioselectivity of the elimination and the resulting isomer distribution of the trichloropropene products.

## Analytical Characterization

The analysis of **1,1,2-trichloropropene** would typically involve chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile compounds like **1,1,2-trichloropropene**. A general procedure would involve:

- Sample Preparation: Dissolving the sample in a suitable volatile solvent.
- Injection: Injecting a small volume of the prepared sample into the GC.
- Separation: Using a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components of the sample.
- Detection: The mass spectrometer would be used as the detector, recording the mass spectrum of the eluting components. Identification of **1,1,2-trichloropropene** would be based on its retention time and the fragmentation pattern in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be essential for the structural confirmation of **1,1,2-trichloropropene**.

- $^1\text{H}$  NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For **1,1,2-trichloropropene**, a singlet corresponding to the methyl protons would be expected.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the three carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g.,  $\text{sp}^2$  or  $\text{sp}^3$  hybridized, attached to chlorine atoms).

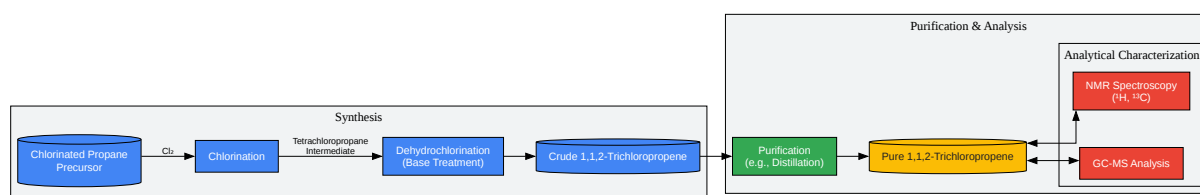
## Applications and Biological Activity

There is limited information available in the scientific literature regarding the specific applications of **1,1,2-trichloropropene** in drug development. Its structural analog, 1,1,2-trichloropropane, has been studied for its toxicity. In a 90-day study, 1,1,2-trichloropropane administered to rats in drinking water did not show clear dose-related adverse effects, unlike 1,2,3-trichloropropane which caused decreased growth rates and organ weight changes at high concentrations.

No specific signaling pathways have been elucidated for **1,1,2-trichloropropene**. Research on related compounds, such as trichloropropene oxide, has shown effects on the metabolic activation of polyaromatic hydrocarbons, suggesting a potential interaction with enzymatic pathways. However, direct evidence for **1,1,2-trichloropropene**'s involvement in specific biological signaling is currently lacking.

## Logical Workflow for Synthesis and Analysis

The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of **1,1,2-trichloropropene**.



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Caption: Conceptual workflow for the synthesis and analysis of **1,1,2-trichloropropene**.

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## References

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